molecular formula C13H12F3NO5S B11511508 1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate

1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate

Cat. No.: B11511508
M. Wt: 351.30 g/mol
InChI Key: SPSNEFVEHWOZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is a synthetic organic compound characterized by the presence of a thiolane ring and a trifluoromethyl benzoyl group

Properties

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) N-[3-(trifluoromethyl)benzoyl]carbamate

InChI

InChI=1S/C13H12F3NO5S/c14-13(15,16)9-3-1-2-8(6-9)11(18)17-12(19)22-10-4-5-23(20,21)7-10/h1-3,6,10H,4-5,7H2,(H,17,18,19)

InChI Key

SPSNEFVEHWOZNF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE typically involves multiple steps, starting with the preparation of the thiolane ring and the trifluoromethyl benzoyl group. The thiolane ring can be synthesized through a series of reactions involving sulfur-containing reagents and appropriate catalysts. The trifluoromethyl benzoyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethyl benzoyl chloride and an appropriate Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-[3-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is unique due to its specific combination of a thiolane ring and a trifluoromethyl benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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